2,4,6-Trimethyl-3-hydroxypyridine
Overview
Description
2,4,6-Trimethyl-3-hydroxypyridine is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as 2,4,6-trimethylpyridin-3-ol . This compound has a molecular weight of 137.18 g/mol .
Synthesis Analysis
The synthesis of pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethyl-3-hydroxypyridine consists of a pyridine ring with three methyl groups and one hydroxy group attached to it . The InChI representation of the molecule is InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3
.
Chemical Reactions Analysis
Pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, can undergo various chemical reactions. For instance, they can be converted into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Trimethyl-3-hydroxypyridine include a molecular weight of 137.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The exact mass and monoisotopic mass of the molecule are both 137.084063974 g/mol .
Scientific Research Applications
Catalytic Applications
- Copper-catalyzed N- and O-arylation of hydroxypyridines, including 2,4,6-Trimethyl-3-hydroxypyridine, has been achieved, expanding the scope of arylation reactions in organic synthesis (Altman & Buchwald, 2007).
Molecular Interactions
- Studies on the association in derivatives of 3-hydroxypyridine indicate the influence of spatial screening by methyl groups on the strength of the complex, which might impact the interactions in 2,4,6-Trimethyl-3-hydroxypyridine (Lezina et al., 1971).
Chelation Therapy Research
- 3-Hydroxypyridine-4-ones, a category that includes 2,4,6-Trimethyl-3-hydroxypyridine, show potential as chelators of iron(III), suggesting applications in treating disorders like thalassemia (Hider & Lerch, 1989).
- A study on 3-hydroxypyridine-4-ones (HPOs) and iron chelation therapy indicates that derivatives with methyl groups, like 2,4,6-Trimethyl-3-hydroxypyridine, may form stable complexes with Fe3+, enhancing their iron-chelating capabilities (Kaviani & Izadyar, 2018).
Reaction Mechanisms
- Studies on the reactions of hydroxypyridines with certain chemicals reveal insights into the reaction pathways and tautomerism that might be relevant for 2,4,6-Trimethyl-3-hydroxypyridine (Boga et al., 2001).
Hydrophobic and Hydrophilic Interactions
- The mixed hydrophobic–hydrophilic nature of 2,4,6-Trimethylpyridine, closely related to 2,4,6-Trimethyl-3-hydroxypyridine, has been studied, indicating complex interaction dynamics in different solvents (Marczak & Banaś, 2001).
Spectrophotometric Applications
- 2-Amino-3-hydroxypyridine, similar to 2,4,6-Trimethyl-3-hydroxypyridine, has been used as a chromogenic reagent for the spectrophotometric determination of certain metals, indicating potential analytical applications (Mehta et al., 1976).
Metal Complexes in Medicinal Chemistry
- The hydroxypyridinone family, which includes 2,4,6-Trimethyl-3-hydroxypyridine, forms versatile ligands for metal complexes, potentially useful in medicinal applications like iron removal or as contrast agents in imaging (Thompson et al., 2006).
Aging Research
- 2,4,6-Trimethyl-3-hydroxypyridine has been investigated as a geroprotector, potentially increasing lifespan and retarding aging in specific mouse models (Emanuel & Obukhova, 1978).
Other Applications
- Research on mixtures containing 2,4,6-Trimethylpyridine and various solvents provides insight into molecular interactions and complex formation, relevant for the understanding of 2,4,6-Trimethyl-3-hydroxypyridine's behavior in different environments (Przybyla et al., 2012).
Safety And Hazards
While specific safety and hazard information for 2,4,6-Trimethyl-3-hydroxypyridine is not available in the search results, general safety measures for handling chemical compounds include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Pyridine derivatives, including 2,4,6-Trimethyl-3-hydroxypyridine, have many applications in the chemical industry and are in great demand as synthons for pharmaceutical products . Therefore, the development of new synthesis methods and the exploration of their potential applications in various fields could be promising future directions .
properties
IUPAC Name |
2,4,6-trimethylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-6(2)9-7(3)8(5)10/h4,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDFAODRANMDFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276412 | |
Record name | 2,4,6-Trimethyl-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-3-hydroxypyridine | |
CAS RN |
1123-65-5 | |
Record name | 2,4,6-Trimethyl-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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